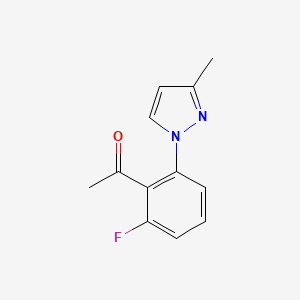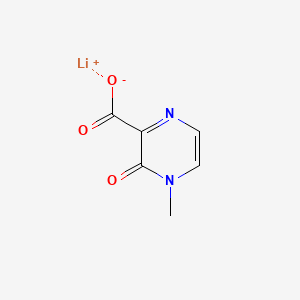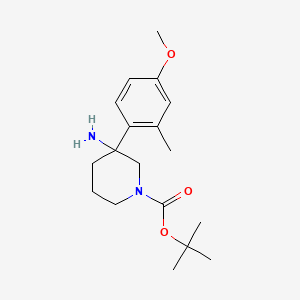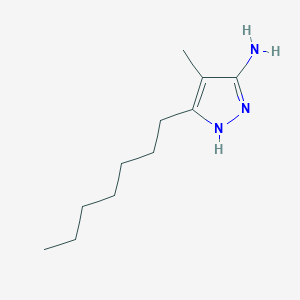
4-amino-N,3-dimethylbutanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of 4-amino-N,3-dimethylbutanamide with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-amino-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .
科学研究应用
4-amino-N,3-dimethylbutanamide hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: In the development of pharmaceutical drugs.
Industry: As an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 4-amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes .
相似化合物的比较
Similar Compounds
- 4-amino-N,N-dimethylbutanamide hydrochloride
- 4-amino-5-chloro-2-methoxybenzoic acid
- 4-piperidin-4-ylpyridine dihydrochloride
Uniqueness
4-amino-N,3-dimethylbutanamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C6H15ClN2O |
|---|---|
分子量 |
166.65 g/mol |
IUPAC 名称 |
4-amino-N,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(4-7)3-6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
InChI 键 |
NOQALBRHVNDOIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)NC)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)



